molecular formula C12H18N2O3 B179997 2,5-Dimethoxy-4-morpholinoaniline CAS No. 68052-18-6

2,5-Dimethoxy-4-morpholinoaniline

Cat. No.: B179997
CAS No.: 68052-18-6
M. Wt: 238.28 g/mol
InChI Key: UPKAFSNUROXYDY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-morpholinoaniline is a synthetic compound that belongs to the class of anilines. It is a derivative of 2,5-dimethoxyaniline and contains a morpholine ring. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-morpholinoaniline typically involves the reaction of 2,5-dimethoxyaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency. The compound is then purified using standard industrial purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-morpholinoaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonediimine derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where the methoxy groups or the morpholine ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinonediimine derivatives, while reduction results in the formation of amines .

Scientific Research Applications

2,5-Dimethoxy-4-morpholinoaniline has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or interacting with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethoxy-4-morpholinoaniline: Similar in structure but with ethoxy groups instead of methoxy groups.

    2,5-Dimethoxy-4-iodoamphetamine: Contains an iodine atom and is known for its psychoactive properties

Uniqueness

2,5-Dimethoxy-4-morpholinoaniline is unique due to its specific combination of methoxy groups and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2,5-dimethoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-15-11-8-10(12(16-2)7-9(11)13)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKAFSNUROXYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071031
Record name Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)-
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68052-18-6
Record name 2,5-Dimethoxy-4-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68052-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)-
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Record name Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)-
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Record name 2,5-dimethoxy-4-morpholinoaniline
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